molecular formula C9H9ClO2 B12602645 1-(2-Chlorophenyl)-3-hydroxypropan-1-one CAS No. 648416-49-3

1-(2-Chlorophenyl)-3-hydroxypropan-1-one

Cat. No.: B12602645
CAS No.: 648416-49-3
M. Wt: 184.62 g/mol
InChI Key: PVXQUJBHZGNPDP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-hydroxypropan-1-one is an organic compound that belongs to the class of hydroxy ketones It features a chlorophenyl group attached to a hydroxypropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chlorophenyl)-3-hydroxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets. It can modulate enzyme activity or receptor function, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-hydroxypropan-1-one
  • 1-(2-Chlorophenyl)-3-oxopropan-1-one
  • 1-(2-Chlorophenyl)-3-hydroxybutan-1-one

Uniqueness

1-(2-Chlorophenyl)-3-hydroxypropan-1-one is unique due to its specific structural features, such as the presence of both a hydroxy group and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

648416-49-3

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-hydroxypropan-1-one

InChI

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6H2

InChI Key

PVXQUJBHZGNPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCO)Cl

Origin of Product

United States

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